N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is hypothesized to act as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This implies that it binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site, and enhances the receptor's response to glutamate. The exact mechanism of this allosteric potentiation is not fully understood, but it may involve conformational changes in the receptor that increase its affinity for glutamate or enhance downstream signaling. [, ]
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, specifically its analogue CPPHA, has been explored as a potential therapeutic agent targeting mGluR5. Studies have shown that CPPHA potentiates the activity of native mGluR5 in rat forebrain, enhancing the effects of mGluR5 agonists. [] This suggests that CPPHA and related compounds could have therapeutic applications in disorders where modulation of mGluR5 activity is beneficial, such as schizophrenia, Alzheimer's disease, and anxiety. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9